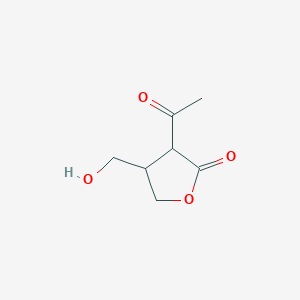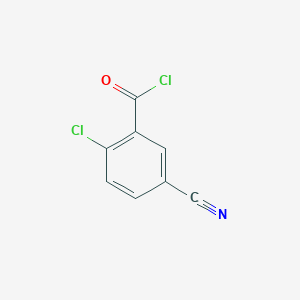
3-Acetyl-4-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-(hydroxymethyl)oxolan-2-one, also known as Acyclovir, is a synthetic nucleoside analogue used in the treatment of viral infections. It was first synthesized in the 1970s and has since been widely used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is a prodrug that is converted into its active form by viral thymidine kinase.
Wirkmechanismus
3-Acetyl-4-(hydroxymethyl)oxolan-2-one works by inhibiting viral DNA synthesis through the selective inhibition of viral thymidine kinase. Once converted to its active form, acyclovir is incorporated into the growing viral DNA chain, causing chain termination and preventing further viral replication.
Biochemical and physiological effects:
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is well-tolerated and has a low toxicity profile. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one is primarily eliminated through the kidneys, with a half-life of approximately 2.5 hours in adults with normal renal function.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is a widely used antiviral agent that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and has a low toxicity profile, making it a useful tool for laboratory experiments. However, its specificity for viral thymidine kinase limits its use in experiments involving other enzymes or cellular processes.
Zukünftige Richtungen
May include the development of new analogues with improved pharmacokinetic properties or increased specificity for viral thymidine kinase. Additionally, the potential use of acyclovir in combination with other antiviral agents or immunomodulatory therapies may be explored.
Synthesemethoden
3-Acetyl-4-(hydroxymethyl)oxolan-2-one can be synthesized using a multi-step process that involves the reaction of guanine with acetic anhydride to form a protected intermediate, which is then converted to the desired product through a series of steps involving hydrolysis, oxidation, and deprotection.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-(hydroxymethyl)oxolan-2-one has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viral infections, including HSV and VZV. It has also been studied for its potential use in the treatment of other viral infections, such as Epstein-Barr virus (EBV) and cytomegalovirus (CMV).
Eigenschaften
CAS-Nummer |
119502-23-7 |
|---|---|
Produktname |
3-Acetyl-4-(hydroxymethyl)oxolan-2-one |
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3-acetyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4(9)6-5(2-8)3-11-7(6)10/h5-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
PDNAGFIQWFIEDW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(COC1=O)CO |
Kanonische SMILES |
CC(=O)C1C(COC1=O)CO |
Synonyme |
2(3H)-Furanone, 3-acetyldihydro-4-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)